2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine
CAS No.: 63868-53-1
VCID: VC18688342
Molecular Formula: C18H27NO5
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a synthetic organic compound that combines a morpholine ring with a butyl group and a trimethoxybenzoyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural features that may interact with biological targets. Synthesis MethodsThe synthesis of 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the manipulation of morpholine and benzoyl derivatives through various organic chemistry methods. These methods often require specific reaction conditions to optimize yield and purity. Chemical Reactions and Applications2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine can participate in several chemical reactions, including nucleophilic substitution reactions, where the morpholine nitrogen can react with electrophiles. The compound's potential applications are primarily in medicinal chemistry, where its structural features may allow it to interact with biological targets, making it a candidate for therapeutic agent development. Research Findings and ApplicationsResearch on 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine highlights its relevance in scientific studies, particularly in the fields of medicinal chemistry and drug development. The compound's unique structure suggests potential biological activities, although detailed biological studies are necessary to fully explore its therapeutic potential. |
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CAS No. | 63868-53-1 |
Product Name | 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine |
Molecular Formula | C18H27NO5 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | (2-butylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
Standard InChI | InChI=1S/C18H27NO5/c1-5-6-7-14-12-19(8-9-24-14)18(20)13-10-15(21-2)17(23-4)16(11-13)22-3/h10-11,14H,5-9,12H2,1-4H3 |
Standard InChIKey | AGZZSYBKBFWEHV-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
PubChem Compound | 3047880 |
Last Modified | Aug 10 2024 |
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